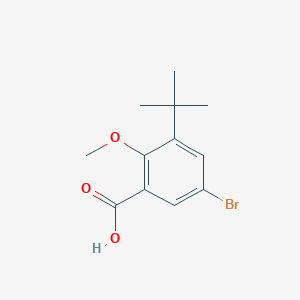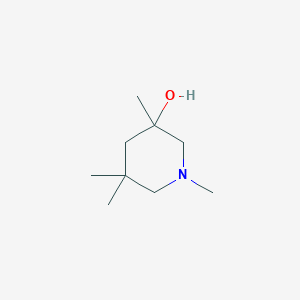
4-Fluoro-2-propylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-propylbenzaldehyde is an organic compound with the molecular formula C10H11FO It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom at the fourth position and a propyl group at the second position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the halogen-exchange reaction, where 4-chlorobenzaldehyde is treated with a fluorinating agent like potassium fluoride in the presence of a catalyst . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4-Fluoro-2-propylbenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-propylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Fluoro-2-propylbenzoic acid.
Reduction: 4-Fluoro-2-propylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-2-propylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-propylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets through its aldehyde group, forming covalent bonds with nucleophilic residues in proteins or enzymes. The fluorine atom can influence the compound’s reactivity and binding affinity by altering the electronic properties of the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzaldehyde: Lacks the propyl group, making it less hydrophobic and potentially less reactive in certain applications.
2-Fluoro-4-propylbenzaldehyde: The position of the fluorine and propyl groups is reversed, which can affect the compound’s reactivity and interaction with other molecules.
Uniqueness
4-Fluoro-2-propylbenzaldehyde is unique due to the specific positioning of the fluorine and propyl groups, which can influence its chemical reactivity and physical properties. This unique structure makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H11FO |
|---|---|
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
4-fluoro-2-propylbenzaldehyde |
InChI |
InChI=1S/C10H11FO/c1-2-3-8-6-10(11)5-4-9(8)7-12/h4-7H,2-3H2,1H3 |
Clave InChI |
VWGPYMZQHRBCBP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC(=C1)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


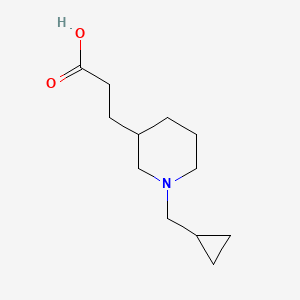
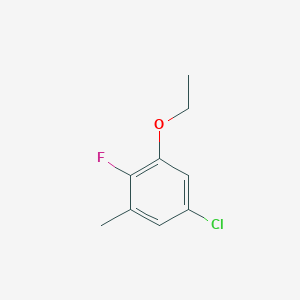
![N-[(4-fluoro-4-piperidyl)methyl]acetamide](/img/structure/B14779014.png)

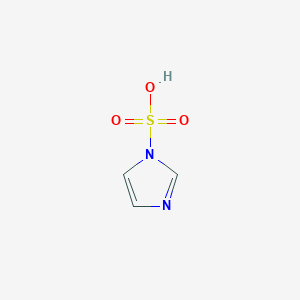
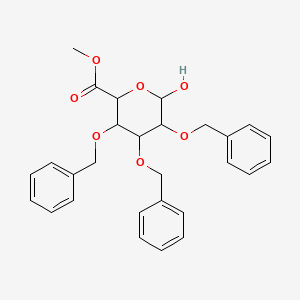
![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14779035.png)
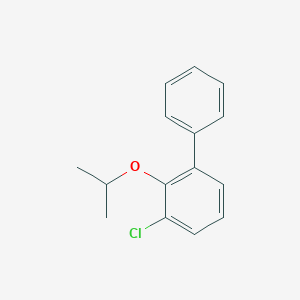
![tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14779042.png)
